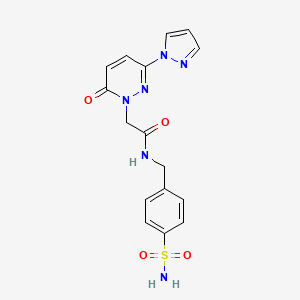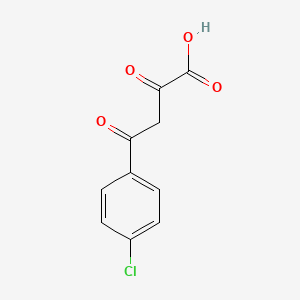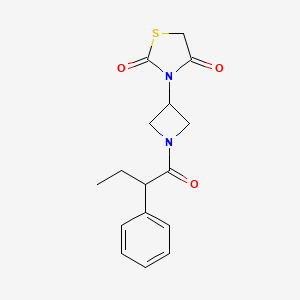
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, compounds like this one, which contain piperidine and tetrahydrothiophene groups, are often used in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the piperidine ring, the introduction of the tetrahydrothiophene group, and the attachment of the benzamide group . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperidine and tetrahydrothiophene rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, compounds with similar structures can undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using various computational methods .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel benzamides and their metal complexes has been explored, with compounds evaluated for their structural features through various analytical methods including IR, NMR, UV-Vis, Mass, and ESR spectral analysis. These compounds have been tested for in vitro antibacterial activity against various bacterial strains, showing promising results, particularly with copper complexes exhibiting enhanced activities (E. Khatiwora et al., 2013).
Molecular Interactions and Receptor Binding
- Studies on specific benzamide derivatives have focused on their interactions with receptors, such as the CB1 cannabinoid receptor. These studies have employed computational and experimental techniques to understand the conformational preferences of these compounds and their receptor binding characteristics, contributing to the development of pharmacophore models for receptor ligands (J. Shim et al., 2002).
Therapeutic Potential and Biological Activities
- The anti-acetylcholinesterase (anti-AChE) activity of certain piperidine derivatives has been evaluated, revealing that modifications to the benzamide moiety can significantly enhance activity. These findings have implications for the development of new therapeutic agents for conditions such as dementia (H. Sugimoto et al., 1990).
Metabolic Studies and Drug Development
- Metabolic profiling of antineoplastic tyrosine kinase inhibitors in patients has provided insights into the main metabolic pathways of these drugs in humans. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drugs (Aishen Gong et al., 2010).
Material Science and Chemical Synthesis
- Research into the synthesis of ordered polymers through direct polycondensation involving benzamide derivatives has been conducted, illustrating the potential applications of these materials in various fields (Shuyan Yu et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIENIABSPJIJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)